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Compound of Interest

Compound Name: 2-Methylbenzhydrol

Cat. No.: B123475 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the physicochemical and spectroscopic properties of small molecules is paramount. This

guide provides a comprehensive comparison of the characterization data for 2-
Methylbenzhydrol and two of its common structural isomers, Benzhydrol and 4-

Methylbenzhydrol. The data presented herein, including physical properties and spectroscopic

analyses, is intended to serve as a valuable resource for identification, quality control, and

further research applications.

Summary of Physicochemical Properties
The physical characteristics of a compound are fundamental to its handling, formulation, and

behavior in various experimental settings. The table below summarizes key physical properties

of 2-Methylbenzhydrol, Benzhydrol, and 4-Methylbenzhydrol.
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Property
2-
Methylbenzhydrol

Benzhydrol
4-
Methylbenzhydrol

Molecular Formula C₁₄H₁₄O C₁₃H₁₂O C₁₄H₁₄O

Molecular Weight 198.26 g/mol 184.23 g/mol 198.26 g/mol

Melting Point 93-95 °C 65-67 °C 52 °C

Boiling Point 323 °C 297-298 °C
334.9 °C at 760

mmHg

CAS Number 5472-13-9 91-01-0 1517-63-1

Spectroscopic Characterization Data
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of

organic molecules. The following tables provide a comparative summary of the key

spectroscopic data for the three benzhydrol derivatives.

¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ,
ppm)

2-
Methylbenzhydrol

Benzhydrol
4-
Methylbenzhydrol

-OH ~2.1-2.4 (s, 1H) ~2.3 (s, 1H)[1] ~2.3 (s, 1H)

-CH(OH)- ~5.9-6.0 (s, 1H) ~5.85 (s, 1H)[1][2] ~5.75 (s, 1H)[3]

Aromatic-H ~7.1-7.5 (m, 9H)
~7.2-7.4 (m, 10H)[1]

[2]
~7.1-7.4 (m, 9H)[3]

-CH₃ ~2.2-2.3 (s, 3H) - ~2.3 (s, 3H)[3]

¹³C NMR Spectral Data (CDCl₃)
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Chemical Shift (δ,
ppm)

2-
Methylbenzhydrol

Benzhydrol
4-
Methylbenzhydrol

-CH(OH)- ~73-76 ~76.3[4] ~75-76

Aromatic C-H ~126-130 ~126-129[4] ~126-130

Aromatic C

(quaternary)
~135-144 ~143-144[4] ~137-144

-CH₃ ~19-21 - ~21

FT-IR Spectral Data (KBr Pellet/Thin Film)
Wavenumber
(cm⁻¹)

Vibration
2-
Methylbenzhy
drol

Benzhydrol
4-
Methylbenzhy
drol

~3200-3600
O-H stretch

(broad)
Present Present[4] Present

~3000-3100
C-H stretch

(aromatic)
Present Present[4] Present

~2850-3000
C-H stretch

(aliphatic)
Present Present[4] Present

~1450-1600
C=C stretch

(aromatic)
Present Present Present

~1000-1200 C-O stretch Present Present Present

Mass Spectrometry Data (Electron Ionization)
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m/z
Fragmentation
Ion

2-
Methylbenzhy
drol

Benzhydrol
4-
Methylbenzhy
drol

M⁺
[C₁₄H₁₄O]⁺ /

[C₁₃H₁₂O]⁺
198 184[5] 198

[M-H]⁺
[C₁₄H₁₃O]⁺ /

[C₁₃H₁₁O]⁺
197 183[5] 197

[M-H₂O]⁺
[C₁₄H₁₂]⁺ /

[C₁₃H₁₀]⁺
180 166[5] 180

[M-C₆H₅]⁺
[C₈H₉O]⁺ /

[C₇H₇O]⁺
121 107 121

[C₇H₇]⁺ Tropylium ion 91 91 91

[C₆H₅CO]⁺ Benzoyl cation 105 105[5] 105

Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility of

characterization data. The following sections outline the methodologies for the key experiments

cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃).[6][7]

For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of CDCl₃ is

recommended to obtain a good signal-to-noise ratio in a reasonable time.[6][7]

Ensure the sample is fully dissolved and the solution is homogenous. Filter the sample if

any solid particles are present to avoid poor spectral resolution.[8]

Data Acquisition:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/7037
https://pubchem.ncbi.nlm.nih.gov/compound/7037
https://pubchem.ncbi.nlm.nih.gov/compound/7037
https://pubchem.ncbi.nlm.nih.gov/compound/7037
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.cif.iastate.edu/files/inline-files/NMR_Sample_Prep.pdf
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.cif.iastate.edu/files/inline-files/NMR_Sample_Prep.pdf
https://nmr.chem.umn.edu/samprep.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire spectra on a 400 MHz NMR spectrometer.

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio

(typically 8-16 scans).

For ¹³C NMR, a larger number of scans will be necessary (typically 1024 or more).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry,

spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[9]

The mixture should be a fine, homogenous powder.

Place the powder into a pellet die and press it under high pressure (typically 8-10 metric

tons) using a hydraulic press to form a transparent or translucent pellet.[10]

Data Acquisition:

Obtain a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

GC Parameters:

Injector Temperature: 250 °C
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Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm

film thickness), is suitable for the separation of these compounds.[5]

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 15 °C/minute.

Final hold: Hold at 280 °C for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Scan Range: 40-400 amu.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Workflow and Relationships
The following diagrams illustrate the logical workflow of chemical characterization and the

structural relationships between the compared compounds.
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General Workflow for Chemical Characterization

Synthesis & Purification

Characterization
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Data Analysis & Confirmation
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Purification (e.g., Recrystallization, Chromatography)
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A flowchart illustrating the general workflow of chemical characterization.
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Structural Relationship of Benzhydrol Derivatives

Benzhydrol
(C₁₃H₁₂O)

2-Methylbenzhydrol
(C₁₄H₁₄O)

Isomer

4-Methylbenzhydrol
(C₁₄H₁₄O)

Isomer

Positional Isomers

Click to download full resolution via product page

The structural relationship between Benzhydrol and its methyl-substituted isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Analysis of 2-Methylbenzhydrol and
Structural Isomers: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b123475#cross-validation-of-2-methylbenzhydrol-
characterization-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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